molecular formula C21H23N5OS B2613938 1-(6-环丙基嘧啶-4-基)-N-(4-甲基苯并[d]噻唑-2-基)哌啶-4-甲酰胺 CAS No. 1787918-19-7

1-(6-环丙基嘧啶-4-基)-N-(4-甲基苯并[d]噻唑-2-基)哌啶-4-甲酰胺

货号 B2613938
CAS 编号: 1787918-19-7
分子量: 393.51
InChI 键: UEFCRJGQAGMWPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a carboxamide group. The molecule also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzo[d]thiazole ring, which is a fused ring system containing a benzene ring and a thiazole ring .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the amide group might be hydrolyzed under acidic or basic conditions to give a carboxylic acid and an amine. The aromatic rings in the molecule might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The compound might also exhibit fluorescence or absorb light at a specific wavelength due to the presence of the conjugated system of double bonds .

科学研究应用

新型杂环化合物合成

研究重点在于合成衍生自各种化学结构的新型杂环化合物,以期在医药应用中发挥其潜力。例如,Abu‐Hashem 等人(2020 年)探索了衍生自维斯那金酮和凯林酮的新型苯并二呋喃基、三嗪、恶二氮杂卓和噻唑嘧啶的合成,展示了显著的 COX-2 抑制、镇痛和抗炎活性 (Abu‐Hashem、Al-Hussain 和 Zaki,2020 年)

抗菌和抗帕金森活性

由吡啶衍生物合成的化合物显示出有希望的镇痛和抗帕金森活性,与现有药物如 valdecoxib 和苯海索平相当 (Amr、Maigali 和 Abdulla,2008 年)。此外,已经合成了新型的硫代嘧啶和噻唑嘧啶衍生物,展示了抗菌活性,表明它们在对抗微生物感染方面具有潜力 (Hawas、Al-Omar、Amr 和 Hammam,2012 年)

降压 α 受体阻滞剂

对硫代氨基脲、三唑和席夫碱的研究揭示了具有降压 α 受体阻滞活性的化合物,展示了杂环化合物在解决高血压问题方面的潜力 (Abdel-Wahab、Mohamed、Amr 和 Abdalla,2008 年)

抗结核活性

噻唑-氨基哌啶杂化类似物已被设计和合成,作为新型的结核分枝杆菌 GyrB 抑制剂,对结核病表现出有希望的活性且细胞毒性低,凸显了它们作为新型抗结核药剂的潜力 (Jeankumar 等人,2013 年)

合成和结构研究

生物活性杂环化合物的合成和晶体结构研究,例如衍生自抗艾滋病药物奈韦拉平的化合物,为新分子的结构表征和生物学研究提供了基础知识,有助于新型疗法的开发 (Thimmegowda 等人,2009 年)

未来方向

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also involve modifying the structure of the compound to enhance its properties or reduce any potential toxicity .

属性

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-13-3-2-4-17-19(13)24-21(28-17)25-20(27)15-7-9-26(10-8-15)18-11-16(14-5-6-14)22-12-23-18/h2-4,11-12,14-15H,5-10H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFCRJGQAGMWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。